molecular formula C18H19NO3S B2807078 Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate CAS No. 921054-80-0

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B2807078
CAS No.: 921054-80-0
M. Wt: 329.41
InChI Key: OXIRUOTUZBKLHX-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate is a chemical compound with the molecular formula C18H19NO3S and a molecular weight of 329.41. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been found to have a variety of biological and clinical applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald synthesis, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The structures of the synthesized compounds are usually confirmed by FTIR, MS, and 1H-NMR .


Molecular Structure Analysis

The molecular structure of this compound is based on a thiophene core, which is a five-membered ring made up of one sulfur atom . This core is substituted with various functional groups, including a carboxamido group attached to a tetrahydronaphthalene ring and a carboxylate group attached to an ethyl group.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 2-aminothiophenes can be converted into desaminated aminothiophenes through diazotization and desamination reactions . The resulting compounds can then be used as precursors for other thiophene derivatives with an annelated pyridinone cycle .

Scientific Research Applications

Synthesis and Biological Activity

  • Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate derivatives have been synthesized and examined for their biological activities. For instance, novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized, showing antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans (Altundas et al., 2010).

Anticancer Properties

  • Certain derivatives exhibit significant anticancer properties. For example, derivatives 8 and 10 displayed promising potency against liver cancer cells (HepG-2), showcasing their potential as therapeutic agents in cancer treatment (Hamdy et al., 2013).

Antimicrobial and Antioxidant Activities

  • These compounds have also been evaluated for antimicrobial and antioxidant activities. For example, some synthesized lignan conjugates showed excellent antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Anti-rheumatic Potential

  • Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes showed significant antioxidant, analgesic, and anti-rheumatic effects, indicating their potential use in treating rheumatic diseases (Sherif & Hosny, 2014).

Crystal and Molecular Structure Analysis

  • Investigations into the crystal and molecular structure of related compounds have been conducted to understand their molecular geometry, hydrogen bonding, and weak interactions, which are crucial for their bioactivity (Dey et al., 2012).

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, there is a pressing need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate are not fully understood due to the limited information available. Thiophene derivatives, which this compound is a part of, have been shown to interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are not well-documented. Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiophene derivatives have been shown to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Thiophene derivatives have been shown to interact with various enzymes and cofactors .

Properties

IUPAC Name

ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h7-11H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIRUOTUZBKLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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